Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-
Description
Properties
CAS No. |
206768-92-5 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(1R)-N-benzyl-1-cyclohexylbut-3-en-1-amine |
InChI |
InChI=1S/C17H25N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-18H,1,4,7-9,12-14H2/t17-/m1/s1 |
InChI Key |
RGTCJFMPLVESKN-QGZVFWFLSA-N |
Isomeric SMILES |
C=CC[C@H](C1CCCCC1)NCC2=CC=CC=C2 |
Canonical SMILES |
C=CCC(C1CCCCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- typically involves the reaction of benzenemethanamine with cyclohexyl and butenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexylmagnesium bromide reacts with benzenemethanamine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.
Scientific Research Applications
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with other benzenemethanamine derivatives:
Key Observations :
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound confers higher logP values compared to tert-butyl or isopropyl derivatives, as inferred from vapor pressure data of similar amines .
- Thermal Stability : Bulky substituents like cyclohexyl may improve thermal stability, whereas unsaturated butenyl chains could introduce sensitivity to oxidation .
Biological Activity
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- can be represented as follows:
- Molecular Formula : C_{16}H_{23}N
- Molecular Weight : 245.36 g/mol
- IUPAC Name : N-[(1R)-1-cyclohexyl-3-butenyl]benzenemethanamine
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | Not available |
Benzenemethanamine derivatives have been studied for their interaction with various biological targets, particularly in relation to neurotransmitter systems. The compound is thought to exhibit activity through modulation of monoamine neurotransmitters, which play critical roles in mood regulation and cognitive function.
Pharmacological Effects
Research indicates that Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- may exhibit the following pharmacological effects:
- Antidepressant Activity : Studies suggest that this compound can enhance serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for depression.
- Anxiolytic Effects : Preliminary data indicate a reduction in anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of Benzenemethanamine significantly reduced depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels within the hippocampus, which correlated with improved mood-related outcomes.
Study 2: Anxiolytic Activity
In another investigation, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results showed that subjects treated with Benzenemethanamine spent more time in open arms compared to controls, suggesting reduced anxiety levels.
Toxicity and Safety Profile
While initial findings are promising, further research is necessary to assess the long-term safety and potential toxicity of Benzenemethanamine. Current data indicate no acute toxicity at therapeutic doses; however, comprehensive toxicological studies are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
